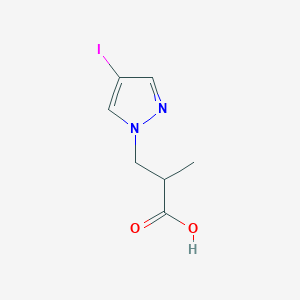
tetramethylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethylpyridin-3-amine (TMP) is an organic compound with the chemical formula C8H14N2. It is a colorless solid that is soluble in organic solvents and is used in the synthesis of other compounds. TMP has a wide range of uses in the chemical industry, including as a catalyst, as a reagent, and as a ligand in coordination chemistry. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Aplicaciones Científicas De Investigación
Tetramethylpyridin-3-amine has been used in a wide range of scientific research applications, including as a catalyst in organic synthesis, as a reagent in the preparation of heterocyclic compounds, and as a ligand in coordination chemistry. It has also been used as a model compound for studying the reactivity of pyridines and in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Mecanismo De Acción
Tetramethylpyridin-3-amine is a weak base, with a pKb of 8.1. It is also a good nucleophile, with a pKa of 8.9. This makes it an ideal substrate for a variety of reactions, including nucleophilic substitution, electrophilic addition, and elimination reactions. It can also be used as a catalyst in some reactions, such as the formation of polymers.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and to reduce the activity of enzymes involved in the synthesis of proteins. It has also been shown to have an anti-inflammatory effect and to reduce the activity of enzymes involved in the synthesis of lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetramethylpyridin-3-amine is a useful reagent for a variety of laboratory experiments. It is relatively inexpensive and easy to obtain, and is stable under a variety of conditions. It is also a good nucleophile, making it an ideal substrate for a variety of reactions. However, it is also a weak base, and so can be easily protonated, making it unsuitable for use in certain reactions.
Direcciones Futuras
Tetramethylpyridin-3-amine has a wide range of potential applications in the chemical industry. It can be used as a catalyst in organic synthesis, as a reagent in the preparation of heterocyclic compounds, and as a ligand in coordination chemistry. It can also be used in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, it has potential applications in the field of biochemistry, as it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and the synthesis of proteins and lipids. This compound could also be used in the development of new drugs and therapeutics, as it has the potential to be used as a model compound for studying the reactivity of pyridines. Finally, this compound could be used to develop new materials for industrial and consumer applications, such as coatings and adhesives.
Métodos De Síntesis
Tetramethylpyridin-3-amine can be synthesized via a variety of methods, including the reaction of pyridine with formaldehyde in the presence of an acid catalyst. This reaction yields this compound as a byproduct. Other methods for synthesizing this compound include the reaction of pyridine with dimethylformamide, the reaction of pyridine with ethyl formate, and the reaction of pyridine with dimethyl sulfoxide.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of tetramethylpyridin-3-amine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "3-cyanopyridine", "dimethyl sulfate", "sodium hydride", "methylamine" ], "Reaction": [ "Step 1: 3-cyanopyridine is reacted with sodium hydride in anhydrous DMF to form 3-pyridyl sodium salt.", "Step 2: The 3-pyridyl sodium salt is then reacted with dimethyl sulfate to form 3-dimethylsulfonium pyridine salt.", "Step 3: The 3-dimethylsulfonium pyridine salt is then reacted with methylamine in ethanol to form tetramethylpyridin-3-amine." ] } | |
Número CAS |
2385783-62-8 |
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




